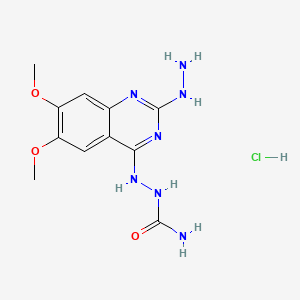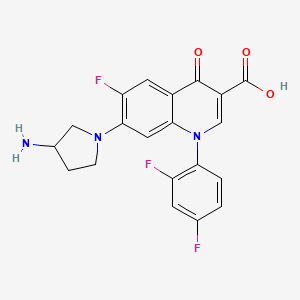
(+-)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid typically involves multiple steps, including:
Formation of the Quinolone Core: This step often involves the cyclization of an appropriate precursor to form the quinolone ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Pyrrolidinyl Group:
Final Amination: The amino group is introduced, often through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrolidinyl groups.
Reduction: Reduction reactions can occur, especially at the quinolone core or the fluorinated phenyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the fluorine atoms or the carboxylic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction could produce dihydroquinolones.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and potential use in treating infections.
Medicine: Investigated for its efficacy against resistant bacterial strains.
Industry: Potential use in developing new antibiotics or other pharmaceutical agents.
作用机制
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
(±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid may offer unique advantages in terms of potency, spectrum of activity, or resistance profile compared to other quinolones.
属性
CAS 编号 |
102856-07-5 |
|---|---|
分子式 |
C20H16F3N3O3 |
分子量 |
403.4 g/mol |
IUPAC 名称 |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H16F3N3O3/c21-10-1-2-16(14(22)5-10)26-9-13(20(28)29)19(27)12-6-15(23)18(7-17(12)26)25-4-3-11(24)8-25/h1-2,5-7,9,11H,3-4,8,24H2,(H,28,29) |
InChI 键 |
PGAZCJOUPQNECH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


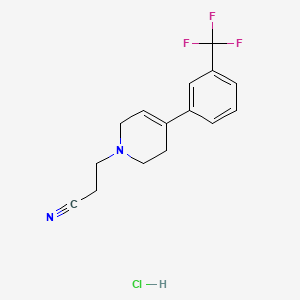



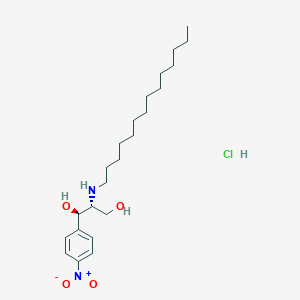
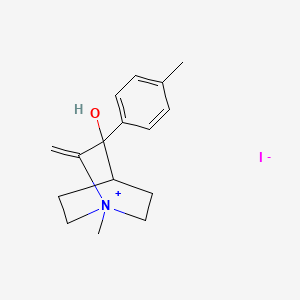


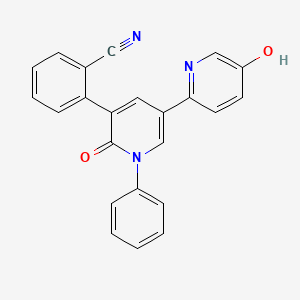

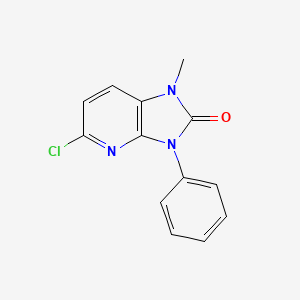
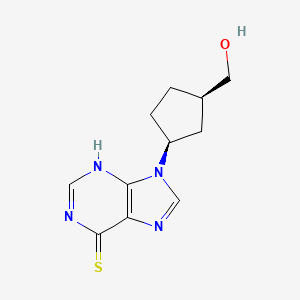
![1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene](/img/structure/B12774245.png)
